molecular formula C14H15F2N3O2S B2994535 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide CAS No. 1448131-53-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2994535
CAS No.: 1448131-53-0
M. Wt: 327.35
InChI Key: XVQADFICFOKSGB-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a sophisticated chemical hybrid scaffold incorporating a pyrazole core and a benzenesulfonamide group, making it a compound of significant interest in medicinal chemistry and drug discovery. The molecule is designed for researchers investigating enzyme inhibition, particularly against targets like carbonic anhydrase (CA) isoenzymes and cholinesterases (ChEs), which are relevant in conditions such as glaucoma, Alzheimer's disease, and cancer . The 2,5-difluorobenzenesulfonamide moiety is a key pharmacophore known to act as a potent zinc-binding group (ZBG) in the active site of carbonic anhydrases, potentially conferring inhibitory activity . Simultaneously, the 5-cyclopropyl-1-methyl-1H-pyrazole structure is a privileged scaffold in FDA-approved drugs, contributing to properties like improved metabolic stability and target affinity . This strategic combination of fragments suggests potential for multi-target therapies or for developing novel, selective inhibitors. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound in hit-to-lead optimization campaigns, in vitro enzymatic and cellular assays, and as a building block for further chemical functionalization.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c1-19-13(9-2-3-9)7-11(18-19)8-17-22(20,21)14-6-10(15)4-5-12(14)16/h4-7,9,17H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQADFICFOKSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Research has explored its use in drug development, particularly for conditions such as leishmaniasis and malaria.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrazole Ring

  • Cyclopropyl vs. Trifluoromethyl Substitution: The compound in , 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide, shares a cyclopropyl group at pyrazole position 5 but incorporates a trifluoromethyl group at position 3. Cyclopropyl groups, as seen in both compounds, are known to enhance metabolic stability by reducing oxidative degradation .
  • Methyl vs. Trifluoromethyl at Position 1 :
    The target compound’s 1-methyl group on the pyrazole ring is less sterically demanding than the trifluoromethyl group in . This difference may influence binding pocket compatibility in biological targets.

Linker and Functional Group Modifications

  • Sulfonamide vs. Acetamide Linkers: The target compound employs a sulfonamide linker (-SO₂NH-), while the acetamide in uses a carbonyl group (-CONH-). Sulfonamides are more acidic (pKa ~10–11) than acetamides (pKa ~15–17), which could affect hydrogen-bonding interactions with biological targets.
  • Methylene Bridge :
    Both compounds feature a methylene bridge (-CH₂-) connecting the pyrazole and the functional group. This spacer provides conformational flexibility, allowing the aromatic systems to adopt optimal orientations for target engagement.

Aromatic Ring Substituents

  • 2,5-Difluorophenyl vs. 2,5-Dimethylphenyl: The target compound’s 2,5-difluorophenyl group introduces electronegative fluorine atoms, which can enhance membrane permeability and modulate π-π stacking interactions.
  • Chlorophenylsulfanyl Derivatives :
    describes a compound with a chlorophenylsulfanyl group attached to the pyrazole. Chlorine’s larger atomic radius and polarizability compared to fluorine may lead to distinct van der Waals interactions and crystal packing behaviors, as inferred from hydrogen-bonding patterns discussed in .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound Compound
Pyrazole Substituents 5-Cyclopropyl, 1-Methyl 5-Cyclopropyl, 3-Trifluoromethyl Chlorophenylsulfanyl, Methyl
Linker Sulfonamide (-SO₂NH-) Acetamide (-CONH-) Sulfur-containing (S1)
Aromatic Ring 2,5-Difluorophenyl 2,5-Dimethylphenyl Chlorophenyl
Molecular Weight ~340 g/mol (estimated) ~395 g/mol (reported) ~380 g/mol (estimated)
Key Functional Effects High acidity, strong H-bonding Moderate lipophilicity, metabolic stability Variable halogen interactions

Research Findings and Implications

  • Crystallographic Insights :
    The use of SHELX and WinGX (–2) in resolving crystal structures of similar compounds highlights the importance of crystallography in understanding substituent effects on molecular packing. For instance, fluorine’s small size in the target compound may enable tighter crystal packing compared to bulkier groups like trifluoromethyl .

  • Hydrogen-Bonding Networks :
    ’s discussion of graph-set analysis suggests that the 2,5-difluorobenzenesulfonamide group in the target compound could form robust hydrogen-bonding networks (e.g., C=O···H-N interactions), enhancing crystalline stability compared to acetamide-linked analogs .

  • Biological Relevance : While specific activity data are unavailable in the provided evidence, sulfonamide derivatives are widely explored as enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s fluorine atoms may improve binding affinity to hydrophobic enzyme pockets, whereas acetamide derivatives () might prioritize solubility over potency .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20F2N4O2SC_{17}H_{20}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 396.43 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide moiety that is often associated with antibacterial properties.

PropertyValue
Molecular FormulaC₁₇H₂₀F₂N₄O₂S
Molecular Weight396.43 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

Binding Affinity Studies

Binding affinity studies have shown that this compound exhibits selective binding to certain receptors involved in oncogenic processes. The compound's structural complexity allows it to fit into the binding sites of these proteins effectively, leading to inhibition of their activity.

Biological Activity

Research indicates that this compound may possess:

Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and preventing cell cycle progression.

Anti-inflammatory Effects:
The compound has also shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Cancer Cell Studies:
    • A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential.
  • Inflammation Models:
    • Research conducted on murine models showed a marked reduction in pro-inflammatory cytokines following treatment with the compound, highlighting its anti-inflammatory properties.
  • Kinase Inhibition:
    • A recent investigation into the compound's mechanism revealed its capability to inhibit specific kinases associated with tumor growth, providing insights into its potential as an anticancer agent.

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